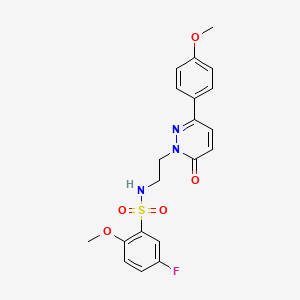

5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their pharmacological activities, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key target in the treatment of inflammation and pain, and selective COX-2 inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the literature. For instance, Paper 1 describes the synthesis of a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which were evaluated for their COX-2 inhibitory activities . Similarly, Paper 2 reports the synthesis of new benzenesulfonamide derivatives starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Although the exact synthesis route for the compound is not provided, these papers suggest that the synthesis likely involves multiple steps, including the formation of the sulfonamide linkage and the introduction of substituents to the benzene ring.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can modulate the molecule's biological activity. The introduction of a fluorine atom, as mentioned in Paper 1, can enhance the selectivity of COX-2 inhibition . The presence of methoxy groups, as seen in the compound of interest, may also influence the binding affinity and selectivity through electronic effects and steric hindrance.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive groups such as fluorine or methoxy may influence the reactivity of the compound. For example, fluorine substitution has been shown to preserve COX-2 potency and increase selectivity . The methoxy groups may participate in reactions such as demethylation or influence the electronic properties of the molecule, thereby affecting its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents like fluorine and methoxy groups can affect properties such as solubility, stability, and lipophilicity, which in turn can impact the compound's pharmacokinetic profile and bioavailability. For instance, Paper 3 discusses the preparation of sodium salts of benzenesulfonamide derivatives to improve their solubility for injectable formulations . These modifications are crucial for the development of pharmaceutical agents with desirable pharmacological profiles.

Wissenschaftliche Forschungsanwendungen

Photochemical Properties and Photodynamic Therapy Application

- Photodynamic Therapy: A zinc phthalocyanine derivative substituted with benzenesulfonamide has shown remarkable potential in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activities and Pharmacological Properties

- Cyclooxygenase-2 Inhibition: Compounds with a substituted benzenesulfonamide moiety, including fluoro derivatives, have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes (Pal et al., 2003).

- Carbonic Anhydrase Inhibitors and Anticancer Potential: New benzenesulfonamides, including derivatives with methoxy and fluoro substitutions, have been synthesized and show promise as carbonic anhydrase inhibitors, with potential applications in cancer therapy (Gul et al., 2016).

Fluorophores and Zinc(II) Detection

- Fluorophore Development for Zinc Detection: Research on fluorophores, including derivatives of benzenesulfonamide, has led to advancements in the detection of zinc(II), which is crucial for studies of intracellular zinc (Kimber et al., 2001).

Potential Treatments for Various Conditions

- Treatment of Idiopathic Pulmonary Fibrosis and Cough: Phosphatidylinositol 3-kinase inhibitors, including 2,4-difluoro derivatives of benzenesulfonamide, have been proposed for the treatment of idiopathic pulmonary fibrosis and cough (Norman, 2014).

- Antimicrobial Activity: Arylazopyrazole compounds clubbed with benzenesulfonamide units have been evaluated for their antimicrobial activity, indicating potential applications in treating bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).

Alzheimer's Disease Research

- Serotonin 1A Receptors in Alzheimer's Disease: Research involving benzenesulfonamide derivatives has been conducted to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients, providing insights into the pathophysiology of the disease (Kepe et al., 2006).

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5S/c1-28-16-6-3-14(4-7-16)17-8-10-20(25)24(23-17)12-11-22-30(26,27)19-13-15(21)5-9-18(19)29-2/h3-10,13,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHAABIFKLNGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)

![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)